molecular formula C17H20N2O2 B1319969 N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 953741-81-6

N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B1319969
CAS No.: 953741-81-6
M. Wt: 284.35 g/mol
InChI Key: RKBNXUNOUFODSC-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group attached to a methylphenyl ring and a dimethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 3-amino-2-methylphenol with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced aromatic rings.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide serves as a building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form more complex molecules. This characteristic makes it valuable in the development of new materials and chemical processes.

Biology

The compound has been investigated for its biological activity , particularly its potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific molecular targets, altering enzyme activities and leading to various biological effects.

  • Neuroprotective Effects : Related compounds in the acetamide class have demonstrated neuroprotective properties in cell culture models. For instance, specific derivatives were shown to protect neuronal cells from oxidative stress-induced damage.
  • Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly against carbonic anhydrase II (CA II), which is crucial for maintaining acid-base balance in tissues. Molecular docking studies indicate effective binding to the active site of CA II, suggesting therapeutic implications for conditions where CA activity is dysregulated.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical agent . Its structural similarities to known drugs suggest possible applications in treating metabolic disorders, neurodegenerative diseases, and other pathologies.

Case Studies and Research Findings

Study FocusFindings
NeuroprotectionCompounds related to this compound showed protective effects on PC12 cells against sodium nitroprusside-induced damage.
Inhibition of Carbonic AnhydraseOne derivative exhibited an IC50 value of 16.7 nM against CA II, indicating strong inhibitory activity.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The amino group and the aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)propionamide
  • N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)butyramide

Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic rings and the presence of both amino and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.36 g/mol
  • CAS Number : Not specified in the sources.

Pharmacological Profile

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail the findings related to the specific compound .

Anticancer Activity

Research into structurally related compounds has revealed that acetamide derivatives can inhibit cancer cell proliferation. For instance, a study on related acetamides demonstrated significant activity against sensitive and resistant cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression .

Antimicrobial Properties

The acetamide scaffold has been associated with varying degrees of antimicrobial activity. Preliminary structure-activity relationship (SAR) studies indicate that modifications to the phenyl groups can enhance efficacy against specific bacterial strains. Compounds similar to this compound have shown moderate activity against gram-positive bacteria, indicating potential for further development as antimicrobial agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for cancer cell metabolism.
  • Modulation of Signaling Pathways : Interference with growth factor signaling pathways has been noted, which can lead to decreased tumor growth.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation .

Case Studies

  • Study on Acetamide Derivatives : A comprehensive study evaluated a series of acetamide derivatives for their anticancer properties. The results indicated that certain structural modifications led to enhanced potency against various cancer cell lines. The study highlighted the importance of the amino and phenoxy groups in mediating biological effects .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of acetamide derivatives against a panel of pathogens. Specific derivatives exhibited significant inhibitory effects on gram-positive bacteria, suggesting that this compound could be a candidate for further investigation in infectious disease treatment .

Summary Table of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AnticancerN-(4-(3-Aminophenyl)thiazol-2-ylacetamideInhibition of cell proliferation
AntimicrobialVarious acetamidesModerate activity against gram-positive bacteria
Apoptosis InductionAcetamidesActivation of apoptotic pathways

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-8-16(12(2)9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBNXUNOUFODSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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